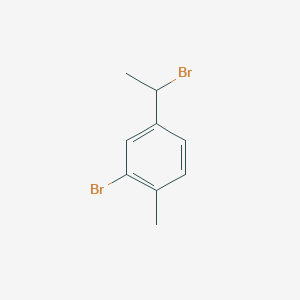
1-Methyl-4-(trifluoromethyl)cyclohexane-1-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-(trifluoromethyl)cyclohexane-1-carboxylic acid is a versatile chemical compound with the molecular formula C9H13F3O2 and a molecular weight of 210.2 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a cyclohexane ring, which is further substituted with a carboxylic acid group. The unique structure of this compound makes it valuable in various scientific research applications, including organic synthesis and medicinal chemistry.
Méthodes De Préparation
The synthesis of 1-Methyl-4-(trifluoromethyl)cyclohexane-1-carboxylic acid typically involves the trifluoromethylation of cyclohexane derivatives. One common method is the radical trifluoromethylation of carbon-centered radical intermediates . The reaction conditions often include the use of trifluoromethylating agents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates in the presence of radical initiators like azobisisobutyronitrile (AIBN) under thermal or photochemical conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, efficiency, and safety.
Analyse Des Réactions Chimiques
1-Methyl-4-(trifluoromethyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or esters under appropriate conditions.
Reduction: The compound can be reduced to form alcohol derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Methyl-4-(trifluoromethyl)cyclohexane-1-carboxylic acid is widely used in scientific research due to its unique properties:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific molecular pathways involving trifluoromethyl groups.
Material Science: It is employed in the design of novel materials with unique properties, such as enhanced stability and reactivity.
Mécanisme D'action
The mechanism of action of 1-Methyl-4-(trifluoromethyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, making them more effective in crossing biological membranes and interacting with target proteins. The carboxylic acid group can form hydrogen bonds with target molecules, further enhancing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
1-Methyl-4-(trifluoromethyl)cyclohexane-1-carboxylic acid can be compared with other similar compounds, such as:
1-(Trifluoromethyl)cyclohexane-1-carboxylic acid: This compound lacks the methyl group at the 1-position, which may affect its reactivity and binding properties.
4-(Trifluoromethyl)cyclohexanecarboxylic acid methyl ester: This ester derivative has different solubility and reactivity characteristics compared to the parent carboxylic acid.
The presence of the trifluoromethyl group in these compounds imparts unique properties, such as increased lipophilicity and metabolic stability, making them valuable in various applications.
Propriétés
Formule moléculaire |
C9H13F3O2 |
|---|---|
Poids moléculaire |
210.19 g/mol |
Nom IUPAC |
1-methyl-4-(trifluoromethyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C9H13F3O2/c1-8(7(13)14)4-2-6(3-5-8)9(10,11)12/h6H,2-5H2,1H3,(H,13,14) |
Clé InChI |
YDBKPPHNTABOSV-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC(CC1)C(F)(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







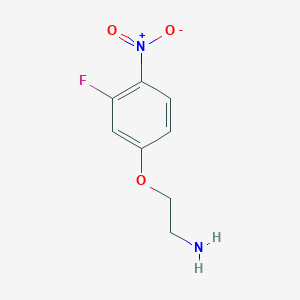
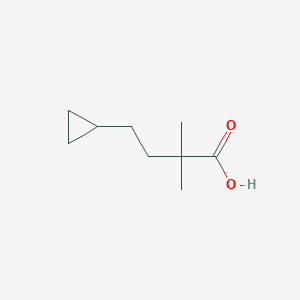
![(4r,6r)-6-(Fluoromethyl)-1-azaspiro[3.3]heptane](/img/structure/B13527788.png)
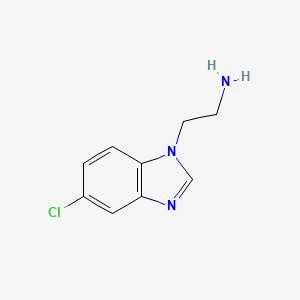
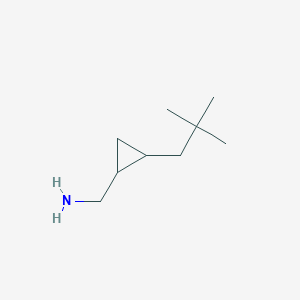

![3-Oxa-7-azabicyclo[4.2.0]octane](/img/structure/B13527802.png)
